Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

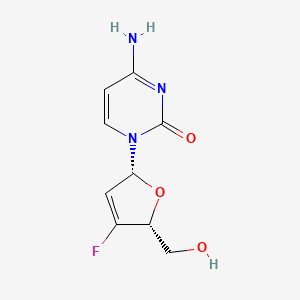

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (hereafter referred to as L-3'-Fd4C) is an L-enantiomeric nucleoside analog characterized by a 2',3'-unsaturated ribose moiety and a 3'-fluoro substitution. This structural configuration confers enhanced glycosidic bond stability and resistance to enzymatic degradation compared to natural nucleosides . Synthesized via elimination of hydrogen fluoride from L-3',3'-difluoro-2',3'-dideoxy nucleoside precursors, L-3'-Fd4C exhibits potent anti-HIV-1 activity (EC50 = 0.089 µM in peripheral blood mononuclear cells) with minimal cytotoxicity . Its mechanism involves intracellular phosphorylation to the active triphosphate form, which competes with endogenous nucleotides for incorporation into viral DNA by HIV-1 reverse transcriptase (RT), leading to chain termination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydrocytidine typically involves multiple steps, starting from readily available precursorsThe key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, fluorination, and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale synthesis using optimized reaction conditions and purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-2’,3’-dideoxydidehydrocytidine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert double bonds to single bonds, altering the compound’s structure.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-, also known as 3-fluoro-cytidine, is a fluorinated nucleoside analog that has attracted interest for its potential antiviral and anticancer therapeutic applications. It is structurally similar to natural nucleosides but has a fluorine atom at the 3’ position and lacks hydroxyl groups at the 2’ and 3’ positions. The compound's mechanism of action involves its incorporation into viral DNA during replication, which disrupts the normal function of the nucleoside, leading to chain termination and inhibition of viral replication. It targets viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV.

3-fluoro-cytidine is a nucleoside analog that functions by inhibiting nucleic acid synthesis. Its incorporation into RNA or DNA can lead to the disruption of viral replication and interference with cellular processes. The presence of 3-fluoro-cytidine can disrupt normal cellular RNA synthesis and processing, affecting protein translation and cellular functions, and can be incorporated into viral RNA, leading to defective viral genomes.

Antiviral Activity

3-fluoro-cytidine has demonstrated the ability to inhibit viral replication in vitro. Its mechanism of action is attributed to its incorporation into viral RNA, leading to mutations that render the virus non-infectious. Studies showed the compound significantly inhibited viral replication in a dose-dependent manner. In 2',3'-unsaturated series, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine and 5-fluorocytidine showed highly potent antiviral activity .

Anticancer Properties

3-fluoro-cytidine has demonstrated cytotoxic effects by inducing apoptosis in cancer cell lines. It was shown to activate caspase pathways, which are critical for programmed cell death, and exhibited synergistic effects when combined with other chemotherapeutic agents. In vitro studies conducted on breast and lung cancer cell lines revealed that 3-fluoro-cytidine induced significant apoptosis compared to control groups.

Efficacy Against Viral Infections

A study published in Frontiers in Immunology explored the antiviral properties of nucleoside analogs, including 3-fluoro-cytidine. The findings indicated that the compound effectively inhibited the replication of several RNA viruses by interfering with their nucleic acid synthesis.

Cancer Cell Line Testing

Mechanism of Action

The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydrocytidine involves its incorporation into viral DNA during replication. The fluorine atom at the 3’ position disrupts the normal function of the nucleoside, leading to chain termination and inhibition of viral replication. This compound targets viral reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV .

Comparison with Similar Compounds

Structural Analogues and Antiviral Activity

L-3'-Fd4C belongs to the class of 2',3'-didehydro-2',3'-dideoxy nucleosides (d4N) and shares structural similarities with FDA-approved nucleoside RT inhibitors (NRTIs). Key comparisons include:

- Key Observations :

- L-3'-Fd4C's 3'-fluorine enhances hydrogen bonding with Asp185 in wild-type RT, stabilizing its triphosphate in the active site . This interaction is analogous to 3TC’s 3'-thia group but with distinct steric and electronic effects.

- Compared to D-configuration analogs (e.g., ddC, d4T), L-enantiomers (L-3'-Fd4C, 3TC, FTC) generally exhibit higher potency and lower toxicity due to selective phosphorylation by cellular kinases .

Resistance Profiles

The M184V mutation in HIV-1 RT confers resistance to L-3'-Fd4C, reducing its EC50 by >100-fold . This contrasts with 3TC and FTC, which retain partial activity (EC50 increases 10–30-fold) due to their 3'-thia group’s flexibility . Molecular modeling reveals that Val184’s bulky side chain disrupts the hydrogen bond between L-3'-Fd4C’s 3'-F and Asp185, while 3TC’s smaller sulfur atom accommodates the mutation .

Toxicity and Stability

- L-3'-Fd4C: No significant cytotoxicity (IC50 >100 µM in PBM, CEM, and Vero cells) .

- Zalcitabine (ddC) : High mitochondrial toxicity (IC50 ~1–10 µM), leading to peripheral neuropathy and discontinuation .

- Stavudine (d4T) : Lipodystrophy and neuropathy due to D-configuration and poor selectivity .

The 2',3'-unsaturated sugar and 3'-fluoro in L-3'-Fd4C improve metabolic stability, reducing susceptibility to phosphorylases and hydrolases compared to 2',3'-dideoxy compounds like ddC .

Enzymatic Interactions

Biological Activity

Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro- (commonly referred to as 3-fluoro-cytidine) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of viral infections and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Cytidine analogs like 3-fluoro-cytidine exert their biological effects primarily through the inhibition of nucleic acid synthesis. The incorporation of this compound into RNA or DNA can lead to:

- Disruption of Viral Replication: By mimicking natural nucleotides, it can be incorporated into viral RNA, leading to defective viral genomes.

- Interference with Cellular Processes: Its presence can disrupt normal cellular RNA synthesis and processing, affecting protein translation and cellular functions.

Biological Activity

- Antiviral Activity

- Case Study: A study investigated the efficacy of 3-fluoro-cytidine against various RNA viruses. Results indicated that the compound significantly inhibited viral replication in vitro, showcasing a dose-dependent response. The mechanism was attributed to its incorporation into viral RNA, leading to mutations that rendered the virus non-infectious .

- Anticancer Properties

- Research Findings: In a series of experiments involving cancer cell lines, 3-fluoro-cytidine demonstrated cytotoxic effects by inducing apoptosis. The compound was shown to activate caspase pathways, which are critical for programmed cell death. Notably, it exhibited synergistic effects when combined with other chemotherapeutic agents .

Comparative Analysis

To better understand the biological activity of 3-fluoro-cytidine, it is useful to compare it with other nucleoside analogs:

| Compound Name | Antiviral Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro | High | Moderate | Incorporation into RNA/DNA leading to mutations |

| Acyclovir | High | Low | Inhibition of viral DNA polymerase |

| Gemcitabine | Moderate | High | Inhibition of DNA synthesis |

Study 1: Efficacy Against Viral Infections

A comprehensive study published in Frontiers in Immunology explored the antiviral properties of various nucleoside analogs, including 3-fluoro-cytidine. The findings indicated that this compound effectively inhibited the replication of several RNA viruses by interfering with their nucleic acid synthesis .

Study 2: Cancer Cell Line Testing

In vitro studies conducted on breast and lung cancer cell lines revealed that 3-fluoro-cytidine induced significant apoptosis compared to control groups. Flow cytometry analyses confirmed increased levels of active caspases in treated cells, indicating a clear apoptotic pathway activation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Cytidine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-?

The compound is synthesized via fluorination of precursor nucleosides using diethylaminosulfur trifluoride (DAST) or phosphorus trichloride-based reagents. For example, DAST-mediated fluorination of 2'-deoxy-2'-methylidene-5'-O-trityluridine yields fluorinated derivatives, with optimization required to minimize side products like 2',3'-didehydro derivatives . Key steps include protecting group strategies (e.g., tritylation) and chromatographic purification to isolate stereoisomers.

Q. How is the anti-HIV activity of this compound evaluated in vitro?

Anti-HIV activity is assessed using human peripheral blood mononuclear (PBM) cells or MT-4 T-cell lines infected with HIV-1. EC₅₀ values are determined via plaque reduction assays or antigen expression inhibition. For instance, L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine showed EC₅₀ = 0.089 µM in PBM cells, outperforming non-fluorinated analogues . Cytotoxicity is evaluated in parallel (e.g., IC₅₀ in CEM/Vero cells) to ensure selectivity.

Q. What methodologies are used to study the enzymatic stability of fluorinated nucleosides?

Stability in serum or plasma is tested via incubation with nucleoside phosphorylases or esterases, followed by HPLC/MS analysis. Fluorination at the 3'-position enhances resistance to enzymatic degradation compared to non-fluorinated dideoxynucleosides, as observed in L-enantiomers retaining >80% integrity after 24-hour incubation in human serum .

Advanced Research Questions

Q. How does the M184V mutation in HIV reverse transcriptase (RT) confer resistance to this compound?

Molecular dynamics simulations reveal that the Val184 side chain in mutant RT sterically clashes with the 3'-fluoro group, destabilizing the triphosphate-RT complex. Wild-type RT forms hydrogen bonds between the 3'-fluoro and Asp185 backbone, but M184V disrupts this interaction, reducing binding affinity by ~10-fold. Cross-resistance is confirmed via EC₅₀ shifts (e.g., L-3'-F-d4C EC₅₀ increases from 0.089 µM to >10 µM against M184V) .

Q. What structural features explain the enantiomeric divergence in anti-HIV activity?

D- and L-enantiomers exhibit distinct binding modes. For example, D-3'-F-C-d4G (EC₅₀ = 0.4 µM) maintains favorable van der Waals interactions with RT’s hydrophobic pocket, while L-enantiomers suffer steric hindrance from Tyr115. Conformational analysis (PSEUROT program) shows L-sugar puckering reduces compatibility with RT’s active site .

Q. How do fluorinated carbocyclic analogues compare to ribose-based derivatives in overcoming resistance?

Carbocyclic 2'-fluoro-d4 nucleosides (e.g., L-2'F-C-d4A) retain activity against M184V (EC₅₀ = 0.77 µM) due to rigid bicyclic structures that bypass steric clashes. However, their triphosphates exhibit reduced incorporation efficiency (Ki increased by 3-fold) compared to ribose-based analogues, highlighting trade-offs between stability and substrate recognition .

Q. What experimental strategies address contradictory data on 3'-fluoro vs. 3'-hydroxyl substitutions?

Comparative crystallography (e.g., co-crystallizing 2'-fluoro-UMP with orotidine decarboxylase) and free-energy perturbation calculations resolve discrepancies. Fluorine’s electronegativity alters hydrogen-bonding networks but may reduce catalytic efficiency, as seen in nucleoside diphosphate kinase studies .

Q. Methodological Guidance

Designing assays to evaluate resistance mechanisms:

- Use site-directed mutagenesis (e.g., M184V RT cloning) and competitive inhibition assays with wild-type/mutant RT.

- Pair molecular docking (AutoDock Vina) with metadynamics to simulate triphosphate-RT binding .

Optimizing fluorinated nucleoside synthesis:

- Employ DAST in anhydrous CH₂Cl₂ at -78°C to suppress elimination side reactions.

- Use tin hydride (Bu₃SnH) for stereoselective reduction of 2'-chloro intermediates .

Analyzing structure-activity relationships (SAR):

Properties

CAS No. |

125362-05-2 |

|---|---|

Molecular Formula |

C9H10FN3O3 |

Molecular Weight |

227.19 g/mol |

IUPAC Name |

4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H10FN3O3/c10-5-3-8(16-6(5)4-14)13-2-1-7(11)12-9(13)15/h1-3,6,8,14H,4H2,(H2,11,12,15)/t6-,8-/m1/s1 |

InChI Key |

MEVXHGRLPDLNHY-HTRCEHHLSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C=C([C@H](O2)CO)F |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C=C(C(O2)CO)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.